molecular formula C10H12OS B371693 2-Ethyl-4-methoxybenzenecarbothialdehyde

2-Ethyl-4-methoxybenzenecarbothialdehyde

Cat. No.: B371693
M. Wt: 180.27g/mol
InChI Key: SNTGGOYNXQXXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4-methoxybenzenecarbothialdehyde is a substituted aromatic thioaldehyde with the molecular formula C₁₀H₁₂OS. Its IUPAC name reflects the substituents: a thioaldehyde (-CHS) functional group at position 1, an ethyl group at position 2, and a methoxy group (-OCH₃) at position 4 on the benzene ring. Stability may be moderate due to the inherent reactivity of the thioaldehyde group, which is prone to dimerization or oxidation.

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27g/mol

IUPAC Name

2-ethyl-4-methoxythiobenzaldehyde

InChI

InChI=1S/C10H12OS/c1-3-8-6-10(11-2)5-4-9(8)7-12/h4-7H,3H2,1-2H3

InChI Key

SNTGGOYNXQXXHA-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)OC)C=S

Canonical SMILES

CCC1=C(C=CC(=C1)OC)C=S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

4-Butoxy-3-chloro-5-methoxybenzaldehyde (CAS 483316-01-4): A benzaldehyde derivative with butoxy, chloro, and methoxy substituents.

4-Methoxybenzaldehyde (CAS 123-11-5): A simple aldehyde with a methoxy group at position 3.

2-Ethyl-4-methoxybenzaldehyde : An aldehyde analog of the target compound, differing only in the functional group (aldehyde vs. thioaldehyde).

Data Table: Comparative Properties

Property 2-Ethyl-4-methoxybenzenecarbothialdehyde 4-Butoxy-3-chloro-5-methoxybenzaldehyde 4-Methoxybenzaldehyde 2-Ethyl-4-methoxybenzaldehyde
Molecular Formula C₁₀H₁₂OS C₁₂H₁₅ClO₃ C₈H₈O₂ C₁₀H₁₂O₂
Functional Group Thioaldehyde (-CHS) Aldehyde (-CHO) Aldehyde (-CHO) Aldehyde (-CHO)
Key Substituents 2-Ethyl, 4-Methoxy 4-Butoxy, 3-Chloro, 5-Methoxy 4-Methoxy 2-Ethyl, 4-Methoxy
Molecular Weight (g/mol) ~180 ~258 136.15 ~164
Boiling Point (°C) ~250 (estimated) Not reported 248 Not reported
Solubility Organic solvents (e.g., DCM, ether) Lipophilic Ethanol, ether Organic solvents
Stability Moderate (prone to dimerization) Stable Stable Stable
Safety Data Limited; reactive thioaldehyde group No hazard classification; 100% concentration Low toxicity Not available

Key Research Findings

Reactivity Differences :

  • Thioaldehydes (e.g., this compound) exhibit higher electrophilicity compared to aldehydes, making them reactive in nucleophilic additions. However, their instability limits practical use unless stabilized by steric hindrance.
  • The ethyl group in the target compound enhances hydrophobicity, while the methoxy group contributes to electron-donating effects, altering reaction pathways compared to 4-Butoxy-3-chloro-5-methoxybenzaldehyde (electron-withdrawing chloro and bulky butoxy groups).

Applications :

  • Aldehydes like 4-Methoxybenzaldehyde are widely used in perfumery and pharmaceuticals. In contrast, thioaldehydes are niche intermediates, e.g., in synthesizing thioamides or metal ligands.
  • The compound from (4-Butoxy-3-chloro-5-methoxybenzaldehyde) may find use in agrochemicals due to its lipophilic nature, though specific applications are undocumented.

Safety and Handling: Thioaldehydes require inert storage conditions to prevent degradation, unlike their aldehyde counterparts. No specific hazard data exists for this compound, but analogous compounds suggest precautions against inhalation and skin contact.

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